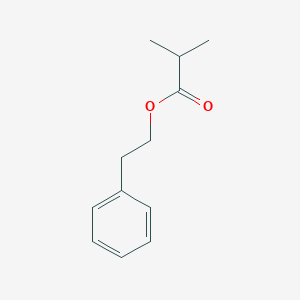

Isobutirato de fenetilo

Descripción general

Descripción

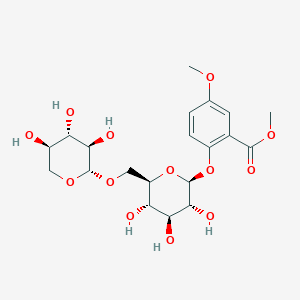

Phenethyl isobutyrate, a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), is synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, leading to various esters, including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters (Mcginty, Letizia, & Api, 2012). This substance is primarily used as a fragrance ingredient and has been the subject of detailed toxicological and dermatological reviews to ensure its safety in applications.

Synthesis Analysis

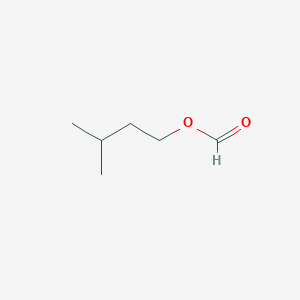

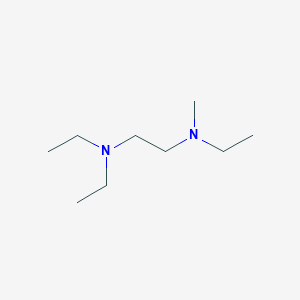

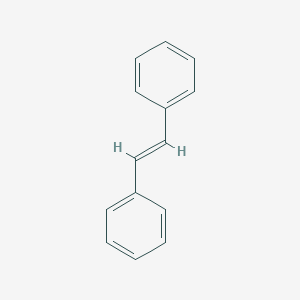

Phenethyl isobutyrate's synthesis involves esterification processes that can be elaborated through various chemical methods, reflecting a broad spectrum of synthesis strategies applicable to AAASAE fragrance ingredients. Although detailed synthesis pathways specific to phenethyl isobutyrate are not explicitly described in the provided literature, related esterification reactions, such as the synthesis of isobutyl p-(dimethylamino) benzoate, offer insights into the general methodology, which typically involves reacting the corresponding alcohol with an acid in the presence of a catalyst (Jian, Xu Xing-you, & Z. Jun, 2006).

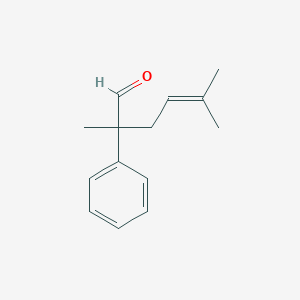

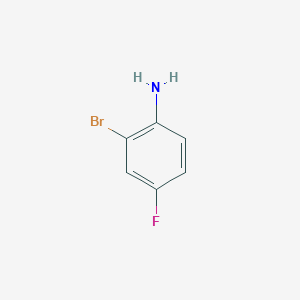

Molecular Structure Analysis

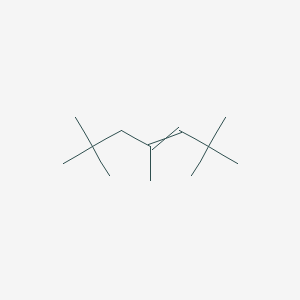

The molecular structure of phenethyl isobutyrate and related compounds can be inferred from studies on similar ester compounds. For instance, the molecular structures of isobutene and 2,3-dimethyl-2-butene provide a basis for understanding the structural dynamics and variations in bond distances and angles within similar compounds (Tokue, Fukuyama, & Kuchitsu, 1974).

Chemical Reactions and Properties

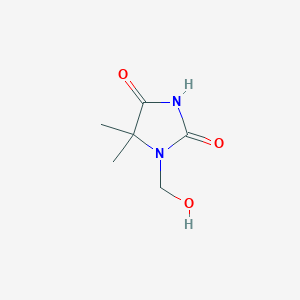

Relevant chemical reactions and properties of phenethyl isobutyrate derivatives involve transformations that highlight the compound's reactivity and functional versatility. For example, the thermal decomposition of dimethyl azo(bisisobutyrate) in the presence of C(60) leading to dihydro[60]fullerenes, showcases the type of chemical reactions esters can undergo and their potential reactivity towards forming complex molecular structures (Ford et al., 2000).

Aplicaciones Científicas De Investigación

Agente saborizante

El Isobutirato de fenetilo se usa comúnmente como agente saborizante . Se puede usar para agregar un sabor específico a varios productos alimenticios.

Ingrediente de fragancia

Este compuesto también se usa como ingrediente de fragancia . Se puede encontrar en varios productos cosméticos y de cuidado personal debido a su aroma agradable.

Estudios de fermentación

El this compound es un metabolito volátil importante formado en el caldo de Kluyveromyces lactis durante la fermentación . Esto lo hace útil en estudios relacionados con procesos de fermentación y la producción de alimentos o bebidas fermentados.

Síntesis orgánica

Como compuesto orgánico, el this compound se puede usar en síntesis orgánica . Puede servir como material de partida o intermedio en la síntesis de otros compuestos orgánicos complejos.

Bloques de construcción en química

El this compound se puede usar como bloque de construcción en química . Se puede utilizar en la síntesis de una amplia gama de compuestos químicos.

Estudios toxicológicos y dermatológicos

Se ha informado sobre el this compound en revisiones toxicológicas y dermatológicas . Esto sugiere su uso potencial en investigación toxicológica y dermatológica.

Safety and Hazards

Phenethyl isobutyrate is mildly toxic by ingestion . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Personal protective equipment should be used to avoid dust formation and breathing dust or aerosols . It should not be allowed to enter drains .

Mecanismo De Acción

Target of Action

Phenethyl isobutyrate is a carboxylic ester and belongs to the fragrance structural group, Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) . It is used as a flavoring agent and fragrance ingredient

Mode of Action

It is known to be a member of the fragrance structural group, aryl alkyl alcohol simple acid esters (aaasae) , which suggests that it may interact with olfactory receptors to produce its characteristic scent.

Biochemical Pathways

Phenethyl isobutyrate is a metabolite , suggesting that it is involved in metabolic processes.

Result of Action

Phenethyl isobutyrate is used as a flavoring agent and fragrance ingredient , suggesting that its primary effects are sensory, contributing to the taste and smell of products in which it is included.

Propiedades

IUPAC Name |

2-phenylethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQVBGQWADMTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044764 | |

| Record name | 2-Phenylethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to slighty yellow liquid; fruity-rosy odour | |

| Record name | Propanoic acid, 2-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 3 Ml 80% ethanol (in ethanol) | |

| Record name | Phenethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.987-0.990 | |

| Record name | Phenethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

103-48-0 | |

| Record name | 2-Phenylethyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylethyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLETHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRZ4RE7DCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

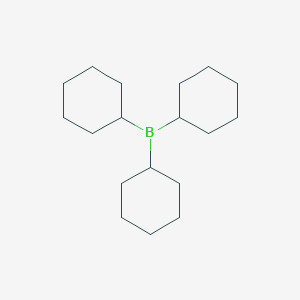

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Phenethyl Isobutyrate discussed in the provided research?

A1: The research primarily focuses on Phenethyl Isobutyrate as a potential attractant for Japanese Beetles (Popillia japonica). Studies compared the attractiveness of various phenethyl esters, including Phenethyl Isobutyrate, to Japanese Beetles in traps. []

Q2: How does Phenethyl Isobutyrate compare to other similar compounds in attracting Japanese Beetles?

A2: While Phenethyl Isobutyrate showed some attraction capability, it was significantly less effective than Phenethyl Acetate and Phenethyl Propionate. Interestingly, several C5 and C6 acids, despite not being the most effective individually, captured more beetles than their straight-chain counterparts. []

Q3: Apart from attracting insects, has Phenethyl Isobutyrate been explored for other applications?

A3: Yes, research indicates its potential use in selective extraction of lithium ions from salt lake brines. This method utilizes a system combining Tributyl Phosphate, Sodium Tetraphenyl Boron, and Phenethyl Isobutyrate. [] Additionally, Phenethyl Isobutyrate has been identified as a flavoring additive in seized mu'assel (shisha) samples. []

Q4: Is there any information available on the impact of different solvents on reactions involving Phenethyl Isobutyrate?

A4: While not directly involving Phenethyl Isobutyrate, a study examined the solvent effects on radical polymerization of Methyl Methacrylate and Isobornyl Methacrylate. Phenethyl Isobutyrate, along with Methyl Isobutyrate, were among the solvents tested. The research highlighted the influence of solvents on the propagation rate coefficient (kp,app) without affecting the activation energy. []

Q5: Are there any safety concerns or regulations regarding the use of Phenethyl Isobutyrate?

A5: While the provided research doesn't delve into specific safety regulations, a fragrance material review on Phenethyl Isobutyrate exists. [] This suggests that regulatory bodies are examining its safety profile and potential impacts, especially concerning its use in fragrances.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.